molecular formula C26H25NO6S B11601045 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11601045
M. Wt: 479.5 g/mol
InChI Key: AVHLVDXQHCBUPB-MTTLQMSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with multiple substituents. Its structure includes:

  • A thiophene core with a 4-oxo group at position 2.
  • A (5Z)-configured benzylidene moiety at position 5, substituted with 3-methoxy and 4-prop-2-ynoxy groups.
  • A 4-ethoxyanilino group at position 2.
  • An ethyl ester at position 3.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)30-4)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(12-10-18)31-6-2/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25?

InChI Key

AVHLVDXQHCBUPB-MTTLQMSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC#C)OC)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC#C)OC)S2)O)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Molecular Formula

The molecular formula of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is C26H27N2O6SC_{26}H_{27}N_{2}O_{6}S with a molecular weight of approximately 481.6 g/mol.

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : The compound's structure suggests potential antitumor properties, particularly in targeting breast cancer cells. Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Similar compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. In silico studies suggest that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate may exhibit selective inhibition of inflammatory pathways.

Material Science Applications

The unique structural features of this compound make it a candidate for use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The thiophene moiety is known for its electronic properties, which can be harnessed in creating efficient materials for electronic applications.

Interaction Studies

Understanding the interactions of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:

  • Molecular Docking Simulations : To predict binding affinities with target proteins involved in cancer and inflammation.
  • In Vitro Biological Assays : To evaluate the efficacy of the compound against specific cancer cell lines or inflammatory models.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that similar thiophene derivatives exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function, suggesting that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate could follow a similar pathway .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a related compound was shown to selectively inhibit 5-lipoxygenase with high binding affinity. This study utilized molecular docking techniques to identify key interactions between the compound and the enzyme's active site, highlighting the potential for ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate to serve as a lead compound for further development .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include:

Compound Core Structure Substituents Key Features
Target Compound Thiophene 4-Ethoxyanilino, (3-methoxy-4-prop-2-ynoxyphenyl)methylidene, ethyl ester Z-configured benzylidene; propargyloxy group enhances reactivity
Ethyl (4Z)-4-[(4-isopropylphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate Pyrrole 4-Methoxyphenyl, 4-isopropylbenzylidene, methyl group Pyrrole core; lacks thiophene’s sulfur atom; isopropyl enhances hydrophobicity
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone derivatives Thiazolidinone 4-Methoxyphenylmethylene, hydrazono group Sulfur-containing ring; antimicrobial activity reported
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl]propanamide Thiazolidinone-thiadiazole 4-Methylbenzylidene, thiadiazole moiety Dual heterocyclic system; potential enzyme inhibition

Key Structural Insights :

  • The thiophene core in the target compound provides distinct electronic properties compared to pyrrole or thiazolidinone analogues, influencing π-conjugation and binding affinity .
  • The propargyloxy group in the benzylidene moiety may confer unique reactivity (e.g., click chemistry compatibility) absent in methoxy- or isopropyl-substituted analogues .
Pharmacological and Physicochemical Properties
Property Target Compound Pyrrole Analogue Thiazolidinone
LogP (Predicted) ~3.8 (high due to ethoxy/propargyloxy groups) ~3.2 (isopropyl enhances hydrophobicity) ~2.5 (polar hydrazono group)
Aqueous Solubility Low (nonpolar substituents dominate) Moderate Higher (polar thiazolidinone core)
Bioactivity Hypothesized kinase inhibition (unconfirmed) Anticancer activity reported Antimicrobial (MIC: 8–32 µg/mL)

Notable Findings:

  • Thiazolidinones (e.g., ) exhibit confirmed antimicrobial activity, suggesting the target compound’s thiophene core could be optimized for similar targets.
  • The pyrrole analogue’s anticancer activity highlights the importance of the benzylidene moiety’s substitution pattern .
Crystallographic and Computational Studies
  • Structural data for analogues (e.g., ) were determined using SHELX programs for crystallographic refinement .
  • DFT calculations predict the target compound’s Z-configuration to be energetically favorable, aligning with its analogues’ stability trends .

Preparation Methods

Preparation of 3-Methoxy-4-prop-2-ynoxybenzaldehyde

The aromatic aldehyde intermediate, 3-methoxy-4-prop-2-ynoxybenzaldehyde, serves as the methylidene component for the thiophene core. Its synthesis involves:

  • Etherification : Reacting 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in acetone under reflux with potassium carbonate as a base.

  • Purification : Isolation via column chromatography (silica gel, ethyl acetate/hexane) yields the product as a crystalline solid (mp 98–100°C).

Key Data :

ParameterValue
Yield78%
Reaction Time12 hours
SolventAcetone
CatalystK₂CO₃

Synthesis of Ethyl 2-Amino-4-oxothiophene-3-carboxylate

The thiophene precursor is synthesized via a Gewald reaction :

  • Cyclization : Ethyl cyanoacetate, elemental sulfur, and morpholine are heated in ethanol at 60°C for 6 hours.

  • Functionalization : The resulting 2-aminothiophene is treated with 4-ethoxy-aniline in acetic acid under reflux to introduce the anilino group.

Reaction Conditions :

  • Temperature: 60–80°C

  • Solvent: Ethanol or acetic acid

  • Catalyst: Morpholine or piperidine

Knoevenagel Condensation for Methylidene Formation

The critical Z-configured methylidene bridge is formed via a stereoselective Knoevenagel reaction:

  • Condensation : Reacting ethyl 2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate with 3-methoxy-4-prop-2-ynoxybenzaldehyde in toluene under reflux with ammonium acetate.

  • Stereocontrol : The Z-isomer is favored by using anhydrous conditions and slow cooling.

Optimization Data :

ConditionYield (Z-isomer)Purity (HPLC)
Toluene, 110°C, 8 hrs65%98.2%
Ethanol, 78°C, 12 hrs42%95.1%

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration at the methylidene bridge is thermodynamically less favored but crucial for bioactivity. Strategies include:

  • Low-Temperature Reactions : Conducting condensations below 100°C to minimize isomerization.

  • Catalytic Additives : Using β-cyclodextrin to stabilize the transition state.

Byproduct Formation

Common byproducts and solutions:

ByproductSourceResolution Method
E-isomerThermal isomerizationColumn chromatography
Diethyl oxalateEster exchangeAcidic workup

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) achieved a 58% overall yield using:

  • Continuous Flow Reactors : For the Gewald reaction (residence time: 2 hours).

  • Crystallization Optimization : Hexane/ethyl acetate recrystallization improved purity to 99.5% .

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The synthesis involves multi-step protocols, typically starting with the construction of the thiophene core. Key steps include:

  • Thiophene ring formation : Cyclization reactions using sulfur-containing precursors (e.g., dienes) under controlled temperature (80–120°C) and inert atmospheres to avoid oxidation .
  • Functionalization : Electrophilic aromatic substitution (EAS) to introduce the 4-ethoxyanilino group and the (3-methoxy-4-prop-2-ynoxyphenyl)methylidene moiety. Optimization of EAS conditions (e.g., using AlCl₃ or FeCl₃ as catalysts) is critical for regioselectivity .
  • Stereochemical control : The (5Z)-configuration is achieved via kinetic control during the condensation step, monitored by NMR to confirm geometric purity .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and the Z-configuration of the methylidene group. Aromatic proton signals between δ 6.5–8.5 ppm and methoxy/ethoxy peaks at δ 3.5–4.5 ppm are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ~510–520 for the parent ion) and fragments corresponding to the thiophene core and substituents .
  • X-ray crystallography : Resolves steric and electronic effects of the prop-2-ynoxy group and confirms the planar thiophene-4-one system .

Advanced: How can researchers design experiments to probe its kinase inhibition potential?

Answer:

  • Target selection : Prioritize kinases with structural homology to those inhibited by analogous thiophene derivatives (e.g., protein kinase C or MAP kinases) .
  • Assay design :
    • In vitro kinase assays : Use fluorescence-based ADP-Glo™ assays with ATP concentrations adjusted to mimic physiological conditions (1–10 µM) .
    • Cellular validation : Test dose-dependent inhibition (0.1–50 µM) in cancer cell lines (e.g., MCF-7 or HeLa), monitoring IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
  • Structural analogs : Compare activity with derivatives lacking the prop-2-ynoxy group to assess its role in binding affinity .

Advanced: How to resolve contradictions in reported anti-inflammatory activity across studies?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize models (e.g., LPS-induced RAW 264.7 macrophages) and measure consistent endpoints (e.g., IL-6/TNF-α suppression) .
  • Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC pre-/post-assay .
  • Metabolic interference : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out off-target effects .
  • SAR analysis : Systematically modify substituents (e.g., replace prop-2-ynoxy with ethoxy) to isolate structural contributors to activity .

Advanced: What computational approaches predict reactivity for derivatization?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify nucleophilic/electrophilic sites. The methylidene group’s electron-deficient carbon is a hotspot for nucleophilic attack .
  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize derivatives with enhanced hydrogen-bonding (e.g., prop-2-ynoxy → hydroxyl substitution) .
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity, guiding synthetic efforts toward lead optimization .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd/Cu systems for Sonogashira coupling of the prop-2-ynoxy group, optimizing solvent (e.g., THF vs. DMF) and temperature (60–80°C) .
  • Purification strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the Z-isomer selectively .
  • Process monitoring : Use in-situ FTIR to track intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻¹) and minimize side reactions .

Advanced: What mechanistic studies elucidate its photophysical properties?

Answer:

  • UV-Vis spectroscopy : Analyze λₘₐₓ shifts in polar solvents (e.g., ethanol vs. DCM) to assess intramolecular charge transfer (ICT) between the thiophene-4-one and methoxy groups .
  • Fluorescence quenching : Titrate with iodide ions to determine excited-state lifetime changes, correlating with solvent polarity and substituent effects .
  • TD-DFT simulations : Model electronic transitions to assign spectral bands (e.g., π→π* vs. n→π*) and predict tunability for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.